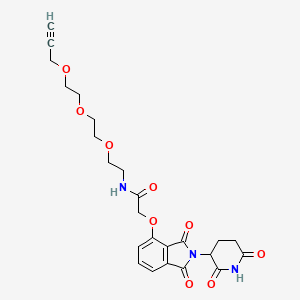

Thalidomide-O-acetamido-PEG3-propargyl

Description

Thalidomide-O-acetamido-PEG3-propargyl is a synthetic derivative of thalidomide, a cereblon (CRBN)-binding ligand widely used in PROTAC (Proteolysis-Targeting Chimera) technology. This compound integrates three key components:

- Thalidomide moiety: Binds to CRBN, enabling targeted protein degradation .

- O-acetamido linker: Enhances stability and modulates pharmacokinetics.

- PEG3-propargyl chain: A triethylene glycol (PEG3) spacer with a terminal propargyl group, facilitating "click chemistry" for bioconjugation (e.g., azide-alkyne cycloaddition) .

Properties

Molecular Formula |

C24H27N3O9 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide |

InChI |

InChI=1S/C24H27N3O9/c1-2-9-33-11-13-35-14-12-34-10-8-25-20(29)15-36-18-5-3-4-16-21(18)24(32)27(23(16)31)17-6-7-19(28)26-22(17)30/h1,3-5,17H,6-15H2,(H,25,29)(H,26,28,30) |

InChI Key |

MEOVZDWFMKUTQA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG3-propargyl typically involves the following steps:

Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.

PEGylation: The activated thalidomide is then reacted with a PEG spacer to form Thalidomide-O-PEG.

Propargylation: The PEGylated thalidomide is further reacted with a propargylating agent to introduce the propargyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-acetamido-PEG3-propargyl undergoes various chemical reactions, including:

Substitution Reactions: The propargyl group can participate in substitution reactions, allowing the compound to be attached to other molecules.

Click Chemistry:

Common Reagents and Conditions:

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.

Azide-Containing Molecules: React with the propargyl group in click chemistry reactions.

Major Products: The major products formed from these reactions are typically conjugates of this compound with other molecules, enhancing its functionality and specificity .

Scientific Research Applications

Thalidomide-O-acetamido-PEG3-propargyl has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs, enabling the targeted degradation of specific proteins.

Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.

Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory conditions, by targeting disease-related proteins.

Industry: Utilized in the development of advanced drug delivery systems and therapeutic agents

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-PEG3-propargyl involves its role as a PROTAC linker. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, and recruits target proteins for ubiquitination and subsequent degradation by the proteasome. This targeted degradation disrupts specific cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Research Findings and Limitations

- Critical Gap : Direct comparative studies between PEG3 and PEG4 propargyl derivatives are absent in the evidence, necessitating further pharmacokinetic profiling.

- Safety Note: Propargyl-containing compounds may exhibit cytotoxicity at high concentrations, requiring dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.